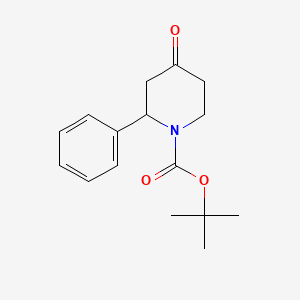

1-Boc-2-phenyl-4-piperidinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-oxo-2-phenylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-9-13(18)11-14(17)12-7-5-4-6-8-12/h4-8,14H,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUHNUZMXNXCMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)CC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659468 | |

| Record name | tert-Butyl 4-oxo-2-phenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849928-30-9 | |

| Record name | tert-Butyl 4-oxo-2-phenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-2-phenyl-piperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Boc-2-phenyl-4-piperidinone chemical properties

An In-Depth Technical Guide to 1-Boc-2-phenyl-4-piperidinone: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-tert-butyloxycarbonyl-2-phenyl-4-piperidinone, a key heterocyclic intermediate in modern organic synthesis and medicinal chemistry. The piperidine scaffold is a privileged structure in drug discovery, and this particular derivative offers a unique combination of functionalities: a protected secondary amine, a reactive ketone, and a phenyl group that introduces specific steric and electronic properties. This document details its physicochemical and spectroscopic properties, explores its synthesis and characteristic reactivity, and highlights its application as a versatile building block for complex, biologically active molecules. Detailed experimental protocols and safety considerations are also provided for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a foundational structural motif in the pharmaceutical industry[1]. Its derivatives are integral components of numerous FDA-approved drugs, underscoring their importance in drug design and discovery[2]. The conformational flexibility of the piperidine ring allows it to present substituents in well-defined three-dimensional orientations, making it an ideal scaffold for interacting with biological targets[2].

This compound emerges as a highly valuable building block within this chemical space. It features:

-

A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides robust protection for the ring nitrogen, preventing unwanted side reactions while being readily removable under acidic conditions orthogonal to many other protecting groups[3].

-

A Ketone at the 4-Position: This carbonyl group is a versatile handle for a wide array of chemical transformations, including reductive amination, olefination, and additions of organometallic reagents.

-

A Phenyl Group at the 2-Position: This substituent introduces aromaticity and hydrophobicity, influencing the molecule's overall properties and providing a basis for creating analogs of phenyl-containing therapeutic agents[4].

This guide will delve into the core chemical properties and practical utility of this important synthetic intermediate.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a compound is critical for its effective use in synthesis.

Physicochemical Properties

The core physical and chemical data for this compound are summarized below. It typically presents as a white to off-white or light yellow crystalline solid[4][5].

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₁NO₃ | --INVALID-LINK--[4] |

| Molecular Weight | 275.34 g/mol | --INVALID-LINK--[4] |

| CAS Number | 849928-30-9 | --INVALID-LINK--[4] |

| Appearance | Colorless or light yellow crystal/powder | --INVALID-LINK--[5] |

| Melting Point | 60-64 °C | --INVALID-LINK--[5] |

| Boiling Point | ~402.9 °C (Predicted) | --INVALID-LINK--[5] |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMF, dichloromethane) | --INVALID-LINK--[5] |

Spectroscopic Data Interpretation

While specific spectra depend on the acquisition conditions, the key identifying features are predictable.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the Boc group (a singlet at ~1.5 ppm, integrating to 9H), the aromatic protons of the phenyl group (a multiplet between 7.2-7.5 ppm, 5H), and the diastereotopic protons of the piperidine ring. The proton at the C2 position, adjacent to the phenyl group, will appear as a distinct multiplet. The protons alpha to the ketone (at C3 and C5) will also be visible as multiplets in the 2.0-3.0 ppm region.

-

¹³C NMR: The carbon spectrum will display a signal for the carbonyl of the ketone (~208 ppm), signals for the aromatic carbons, and distinct peaks for the Boc group's quaternary carbon (~80 ppm) and methyl carbons (~28 ppm). The carbons of the piperidine ring will appear in the aliphatic region.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by two strong carbonyl stretching bands. The ketone C=O stretch will appear around 1710-1725 cm⁻¹, while the carbamate C=O stretch of the Boc group will be visible at a lower frequency, typically 1680-1695 cm⁻¹.

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z = 275 would be expected. Common fragmentation patterns would include the loss of the tert-butyl group ([M-57]⁺) and the isobutylene group ([M-56]⁺), as well as the loss of the entire Boc group ([M-101]⁺).

Synthesis and Reactivity

This compound is an important intermediate used to synthesize a variety of bioactive molecules, including potential anticancer drugs and neuroprotective agents[5]. Its utility stems from the predictable reactivity of its functional groups.

Synthesis of this compound

The synthesis of this compound can be achieved through multi-step sequences, often starting from simpler piperidone precursors. A common conceptual pathway involves the introduction of the phenyl group followed by protection of the nitrogen.

Caption: Conceptual synthetic workflow for this compound.

Key Reactions and Mechanistic Insights

The true value of this compound lies in its reactivity, which allows for the elaboration of the piperidine core.

This is arguably the most powerful transformation for this substrate. It allows for the introduction of a substituted amino group at the 4-position, a key step in the synthesis of many pharmacologically active compounds[2][6].

-

Causality of Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this reaction[6]. Unlike harsher reagents like sodium borohydride, NaBH(OAc)₃ is a mild and selective hydride donor. It readily reduces the iminium ion formed in situ from the ketone and an amine but is slow to reduce the ketone itself. This selectivity prevents the formation of the corresponding alcohol as a major byproduct. The reaction can be performed in a one-pot fashion without strict pH control, making it highly efficient and practical[6][7].

The Boc protecting group is stable to a wide range of reaction conditions but can be cleanly removed using strong acids[6].

-

Causality of Reagent Choice: Trifluoroacetic acid (TFA) in a solvent like dichloromethane or a solution of hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in 1,4-dioxane) are commonly used[6]. The mechanism involves protonation of the carbamate carbonyl, followed by the elimination of gaseous carbon dioxide and the stable tert-butyl cation, which is scavenged by the solvent or counter-ion. This process is highly efficient and typically proceeds to completion at room temperature.

Caption: Key reactivity pathways of this compound.

Experimental Protocol: Reductive Amination

This section provides a detailed, self-validating protocol for the reductive amination of this compound with a primary amine.

Objective: To synthesize tert-butyl 4-(benzylamino)-2-phenylpiperidine-1-carboxylate.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, separatory funnel

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous dichloromethane (approx. 0.1 M concentration).

-

Rationale: An inert atmosphere prevents side reactions with atmospheric moisture. Anhydrous solvent is crucial as water can hydrolyze the reducing agent and the intermediate iminium ion.

-

-

Amine Addition: Add benzylamine (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes.

-

Rationale: This allows for the formation of the hemiaminal intermediate and its subsequent dehydration to the corresponding iminium ion, which is the species that will be reduced. A slight excess of the amine helps drive this equilibrium.

-

-

Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. The reaction may be slightly exothermic.

-

Rationale: Portion-wise addition helps control any temperature increase. The excess of the reducing agent ensures the reaction goes to completion.

-

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Rationale: Reaction times can vary. Monitoring ensures the reaction is stopped at the optimal point, maximizing yield and minimizing byproduct formation.

-

-

Workup - Quenching: Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Rationale: The basic solution neutralizes any remaining acidic species and destroys the excess reducing agent.

-

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

-

Rationale: This ensures all of the organic product is recovered from the aqueous phase.

-

-

Workup - Washing and Drying: Combine the organic layers and wash them sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.

-

Rationale: Washing removes residual water-soluble impurities. Brine helps to break up emulsions and begin the drying process. MgSO₄ removes residual water from the organic solvent.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure product.

-

Rationale: Purification is necessary to remove unreacted reagents and any minor byproducts, yielding the desired compound with high purity.

-

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related structures like 1-Boc-4-piperidone provides guidance[8][9].

-

Hazards: May cause skin, eye, and respiratory tract irritation[5][8]. Harmful if swallowed[9].

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat[8][10].

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with strong oxidizing agents and strong acids[5][11].

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place[8].

Conclusion

This compound stands out as a sophisticated and highly useful intermediate for synthetic and medicinal chemists. Its well-defined structure, featuring orthogonally reactive sites, provides a reliable platform for constructing complex molecular architectures. The ability to selectively modify the C4-ketone and deprotect the nitrogen under mild conditions allows for a modular approach to library synthesis and lead optimization campaigns. As the demand for novel therapeutics containing the piperidine scaffold continues to grow, the importance of versatile and well-characterized building blocks like this compound will undoubtedly increase.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Boc-4-piperidone | 79099-07-3 | Benchchem [benchchem.com]

- 3. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 4. CAS 849928-30-9: this compound [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. chemos.de [chemos.de]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. peptide.com [peptide.com]

The Strategic Keystone: A Technical Guide to 1-Boc-2-phenyl-4-piperidinone

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged structure," a molecular framework that consistently appears in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for interacting with complex biological targets. Within this important class of heterocycles, 1-Boc-2-phenyl-4-piperidinone (CAS Number: 849928-30-9) has emerged as a particularly valuable synthetic intermediate.[3]

This guide provides an in-depth technical overview of this compound, moving beyond a simple recitation of facts to explore the rationale behind its synthesis, its key physicochemical properties, and its strategic application in the development of novel therapeutics. The tert-butyloxycarbonyl (Boc) protecting group offers a crucial element of synthetic control, enabling chemists to perform selective modifications at other positions of the piperidine ring before its facile removal under acidic conditions.[4] The presence of the phenyl group at the 2-position introduces steric and electronic features that are pivotal for the synthesis of specific, high-value molecular targets.

Physicochemical and Safety Profile

Accurate characterization of a synthetic building block is fundamental to its effective use. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 849928-30-9 | [3] |

| Molecular Formula | C₁₆H₂₁NO₃ | [3] |

| Molecular Weight | 275.34 g/mol | [3] |

| Appearance | Colorless or light yellow crystal/powder | [3] |

| Boiling Point (Predicted) | 400.8 ± 45.0 °C | [3] |

| Density (Predicted) | 1.122 ± 0.06 g/cm³ | [3] |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMF, dichloromethane) | [3] |

Safety and Handling: this compound is an organic compound that requires careful handling in a laboratory setting. It may be irritating to the eyes, skin, and respiratory tract.[3] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. Avoid contact with strong oxidizing agents and strong acids, with which it may react exothermically.[3] Store in a cool, dry place in a tightly sealed container.

Synthesis and Mechanistic Rationale

The synthesis of 2-substituted-4-piperidones is a topic of significant interest in organic chemistry. While multiple routes exist for the piperidone core, a common and effective strategy for introducing the 2-phenyl substituent involves a multi-step sequence starting from more readily available precursors. A plausible and efficient synthesis is outlined below, starting from the commercially available 1-Boc-4-piperidone.

Diagram of Synthetic Workflow

Caption: Synthetic pathway from 1-Boc-4-piperidone to the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate

-

Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1-Boc-4-piperidone (1 equivalent).

-

Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material, and the solution is cooled to 0 °C in an ice bath.

-

Grignard Addition: Phenylmagnesium bromide (1.1 equivalents, as a solution in THF) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Causality: The Grignard reagent is a powerful nucleophile that attacks the electrophilic carbonyl carbon of the piperidone. Maintaining a low temperature is crucial to prevent side reactions and ensure controlled addition. Anhydrous conditions are essential as Grignard reagents react violently with water.

-

-

Reaction Monitoring: The reaction is stirred at 0 °C for 2 hours and then allowed to warm to room temperature. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

-

Causality: The ammonium chloride solution protonates the intermediate alkoxide to form the tertiary alcohol and neutralizes any remaining Grignard reagent.

-

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Reactor Setup: A round-bottom flask is charged with the tertiary alcohol intermediate (1 equivalent) and dissolved in dichloromethane (DCM).

-

Oxidation: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (1.5 equivalents) is added portion-wise to the stirred solution at room temperature.

-

Causality: PCC and Dess-Martin periodinane are common oxidizing agents capable of converting a secondary alcohol to a ketone without over-oxidation. The choice of oxidant can depend on factors like scalability and ease of purification.

-

-

Reaction Monitoring: The reaction is stirred at room temperature for 2-4 hours, with progress monitored by TLC.

-

Workup and Purification: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the chromium salts (if using PCC) or diluted with ether and washed with sodium thiosulfate solution (for Dess-Martin). The organic layer is then washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to afford this compound.

Applications in Drug Discovery and Development

The strategic value of this compound lies in its utility as a precursor to a range of complex molecules with therapeutic potential. The piperidone moiety is a versatile handle for further chemical transformations.

Role as a Precursor in Opioid Analgesics

The 4-piperidinone core is central to the synthesis of many potent opioid analgesics, most notably fentanyl and its analogues.[5][6] While this compound itself is a more specialized precursor, the general synthetic logic for elaborating the 4-piperidone scaffold is highly relevant. For instance, the ketone can undergo reductive amination to install an aniline group, a key step in the synthesis of the fentanyl core structure.[4][7] The Boc-protecting group allows for these transformations to occur before revealing the secondary amine for subsequent alkylation.[8]

Diagram of a Key Transformation

Caption: Reductive amination of the 4-keto group, a key synthetic step.

Beyond Opioids: A Scaffold for Diverse Targets

The utility of the 2-phenyl-4-piperidone scaffold extends far beyond analgesics. Piperidine derivatives are integral to drugs targeting a wide array of conditions:

-

Anticancer Agents: The 4-piperidone ring has been incorporated into curcumin mimics that exhibit antiproliferative properties against various cancer cell lines.[9]

-

Neuroprotective Agents: The piperidine structure is found in compounds designed as potential neuroprotective agents and for the treatment of neurodegenerative diseases like Alzheimer's.[1][9]

-

Enzyme Inhibitors: Derivatives have shown promise as inhibitors of enzymes such as acetylcholinesterase, which is a key target in Alzheimer's therapy.[9]

The presence of the 2-phenyl group provides a specific steric and electronic profile that can be fine-tuned to achieve desired interactions with biological targets, making this compound a valuable starting point for generating libraries of compounds for screening and lead optimization.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its synthesis, while requiring careful execution, is based on well-established and reliable organic transformations. The combination of a versatile ketone handle, a readily removable Boc protecting group, and a directing phenyl substituent makes it a highly valuable building block for the efficient construction of complex and biologically relevant molecules. As the demand for novel therapeutics continues to grow, the importance of such "privileged" scaffolds in streamlining the drug discovery process cannot be overstated.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Boc-piperidine(75844-69-8) 1H NMR [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. ajrconline.org [ajrconline.org]

- 6. Fentanyl: fiche drogue | www.euda.europa.eu [euda.europa.eu]

- 7. Federal Register :: Designation of 4-Piperidone as a List I Chemical [federalregister.gov]

- 8. documents.un.org [documents.un.org]

- 9. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the NMR Analysis of 1-Boc-2-phenyl-4-piperidinone

Foreword: The Structural Keystone in Modern Drug Discovery

1-Boc-2-phenyl-4-piperidinone, a seemingly unassuming heterocyclic ketone, stands as a critical nexus in the synthesis of a multitude of pharmacologically active compounds. Its rigid, yet conformationally dynamic, piperidine core, adorned with a strategically placed phenyl group and a versatile Boc protecting group, makes it a highly sought-after building block for drug development professionals. A thorough understanding of its three-dimensional structure and conformational behavior is paramount for the rational design of novel therapeutics, particularly in the realm of opioid analgesics and beyond. Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, non-destructive window into the intricate structural and dynamic features of this molecule. This in-depth guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the NMR analysis of this compound, grounded in field-proven insights and authoritative references.

The Foundational Principles: Decoding the NMR Signature of a Substituted Piperidinone

The NMR spectrum of this compound is a rich tapestry of information, woven from the chemical shifts (δ), scalar couplings (J-couplings), and dynamic effects of its constituent protons and carbons. A meticulous interpretation of this spectrum allows for the unambiguous elucidation of its molecular structure and preferred conformation in solution.

The Piperidine Ring: A Chair in Flux

The six-membered piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of substituents and the nature of the nitrogen substituent can influence this conformational preference, potentially leading to equilibria between different chair forms or even the contribution of boat conformations[1][2]. The presence of the N-Boc group introduces an additional layer of complexity due to the restricted rotation around the N-C(O) amide bond, which can lead to the observation of broadened signals or even distinct sets of signals for different conformers, particularly at low temperatures[3][4].

The Phenyl Substituent: An Anisotropic Influencer

The phenyl group at the C2 position is a significant determinant of the molecule's conformational preference. In the most stable chair conformation, bulky substituents typically occupy the equatorial position to minimize steric hindrance. The anisotropic effect of the phenyl ring will also influence the chemical shifts of nearby protons on the piperidine ring, causing either shielding (upfield shifts) or deshielding (downfield shifts) depending on their spatial orientation relative to the ring current.

Coupling Constants: The Geometric Compass

The vicinal coupling constants (³J) between protons on adjacent carbons are exquisitely sensitive to the dihedral angle between them, a relationship described by the Karplus equation. By analyzing the magnitude of these coupling constants, we can confidently deduce the relative stereochemistry of the protons and, by extension, the conformation of the piperidine ring. For a chair conformation, diaxial (ax-ax) couplings are typically large (10-13 Hz), while axial-equatorial (ax-eq) and equatorial-equatorial (eq-eq) couplings are smaller (2-5 Hz)[1].

A Predictive Analysis of the NMR Spectra

Predicted ¹H NMR Spectrum (CDCl₃, 500 MHz)

The proton NMR spectrum is anticipated to display a complex set of signals corresponding to the piperidine ring protons, the phenyl group, and the Boc protecting group. The analysis assumes a predominant chair conformation with the phenyl group in an equatorial position.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale and Key Insights |

| H-2 (axial) | ~5.2 - 5.5 | dd | ³J(H2ax, H3ax) ≈ 10-12 Hz, ³J(H2ax, H3eq) ≈ 3-5 Hz | Benzylic proton, deshielded by the adjacent nitrogen and phenyl group. The large diaxial coupling to H3ax is a key indicator of the equatorial phenyl group. |

| H-3 (axial) | ~2.2 - 2.5 | ddd | ²J(H3ax, H3eq) ≈ 12-15 Hz, ³J(H3ax, H2ax) ≈ 10-12 Hz, ³J(H3ax, H5ax) ≈ 2-4 Hz (W-coupling) | Axial proton adjacent to the carbonyl group. |

| H-3 (equatorial) | ~2.8 - 3.1 | ddd | ²J(H3eq, H3ax) ≈ 12-15 Hz, ³J(H3eq, H2ax) ≈ 3-5 Hz, ³J(H3eq, H5eq) ≈ 2-4 Hz | Equatorial proton, deshielded by the adjacent carbonyl group. |

| H-5 (axial) | ~2.4 - 2.7 | m | Axial proton on the other side of the carbonyl group. | |

| H-5 (equatorial) | ~2.6 - 2.9 | m | Equatorial proton, deshielded by the adjacent carbonyl group. | |

| H-6 (axial) | ~3.0 - 3.3 | ddd | ²J(H6ax, H6eq) ≈ 12-14 Hz, ³J(H6ax, H5ax) ≈ 10-12 Hz, ³J(H6ax, H5eq) ≈ 3-5 Hz | Axial proton adjacent to the nitrogen, deshielded. |

| H-6 (equatorial) | ~4.0 - 4.3 | m | Equatorial proton adjacent to the nitrogen, strongly deshielded due to the influence of the Boc group. | |

| Phenyl Protons | ~7.2 - 7.4 | m | Aromatic protons of the phenyl group. | |

| Boc (t-butyl) | ~1.5 | s | Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet. |

Diagram 1: Structural Representation and Key Proton Assignments

A 2D representation of this compound with key proton labels.

Predicted ¹³C NMR Spectrum (CDCl₃, 125 MHz)

The carbon NMR spectrum will provide complementary information, with distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the piperidine ring and the Boc group.

| Carbon Assignment | Predicted δ (ppm) | Rationale and Key Insights |

| C=O (C4) | ~207 - 210 | Carbonyl carbon, significantly downfield. |

| Phenyl (ipso) | ~140 - 142 | The carbon of the phenyl ring directly attached to the piperidine ring. |

| Phenyl (o, m, p) | ~127 - 129 | Aromatic carbons of the phenyl group. |

| Boc (quaternary) | ~80 | Quaternary carbon of the Boc group. |

| C2 | ~58 - 62 | Carbon bearing the phenyl group, deshielded by the adjacent nitrogen and phenyl group. |

| C6 | ~45 - 48 | Carbon adjacent to the nitrogen, influenced by the Boc group. |

| C3 | ~40 - 43 | Carbon alpha to the carbonyl group. |

| C5 | ~40 - 43 | Carbon alpha to the carbonyl group. |

| Boc (CH₃) | ~28 | Methyl carbons of the Boc group. |

Experimental Protocol: A Self-Validating System

To ensure the acquisition of high-quality, reproducible NMR data, a rigorous and well-documented experimental protocol is essential.

Sample Preparation (Quantitative NMR)

-

Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial. For quantitative analysis, also weigh a suitable internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) with a known purity.[5]

-

Dissolution: Dissolve the sample and internal standard in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in the vial. Ensure complete dissolution, using a vortex mixer if necessary.[4]

-

Transfer: Carefully transfer the solution to a high-quality 5 mm NMR tube.

-

Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of variable temperature control.

-

Tuning and Matching: Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Shimming: Shim the magnetic field homogeneity using the deuterated solvent lock signal to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for accurate integration).

-

Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate quantification.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to encompass all expected carbon signals (e.g., 0-220 ppm).

-

Employ a sufficient number of scans for adequate S/N.

-

-

2D NMR Experiments (for Unambiguous Assignment):

-

¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons and piecing together the molecular framework.

-

Variable Temperature (VT) NMR for Conformational Analysis

To investigate the conformational dynamics, particularly the restricted rotation of the N-Boc group, a variable temperature NMR study is highly recommended.

-

Solvent Selection: Choose a deuterated solvent with a wide liquid range that is suitable for the desired temperature range (e.g., Toluene-d₈ for low temperatures, DMSO-d₆ for high temperatures).[3]

-

Temperature Calibration: Calibrate the probe temperature using a standard sample (e.g., methanol for low temperatures, ethylene glycol for high temperatures).[6]

-

Stepwise Temperature Change: Gradually decrease or increase the temperature in increments of 10-20°C, allowing the sample to equilibrate for at least 5-10 minutes at each temperature before acquiring a spectrum.[7][8]

-

Data Analysis: Analyze the changes in chemical shifts, line widths, and coupling constants as a function of temperature to determine the coalescence temperature and calculate the energy barrier for the conformational exchange process.[3]

Diagram 2: Experimental Workflow for NMR Analysis

A stepwise workflow for the comprehensive NMR analysis of this compound.

Conclusion: From Spectrum to Structure and Beyond

The NMR analysis of this compound is a multifaceted endeavor that provides profound insights into its molecular architecture and dynamic behavior. A meticulous, multi-dimensional NMR approach, as outlined in this guide, empowers researchers to move beyond a simple confirmation of identity to a deep understanding of the conformational subtleties that govern its reactivity and biological interactions. This knowledge is not merely academic; it is a critical component in the toolkit of the modern drug discovery professional, enabling the design of more potent, selective, and safer medicines. By adhering to the principles of scientific integrity and leveraging the full power of modern NMR spectroscopy, the scientific community can continue to unlock the therapeutic potential encapsulated within this versatile molecular scaffold.

References

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. sites.lsa.umich.edu [sites.lsa.umich.edu]

An In-Depth Technical Guide to the Mass Spectrometry of 1-Boc-2-phenyl-4-piperidinone

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 1-Boc-2-phenyl-4-piperidinone, a key intermediate in the synthesis of various pharmaceutical compounds. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to offer a deep, mechanistic understanding of the molecule's ionization and fragmentation, empowering researchers to confidently identify and characterize this compound and its analogues. We will explore the nuances of both soft and hard ionization techniques, propose detailed fragmentation pathways, and provide robust, field-tested protocols for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction: The Analytical Imperative

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structural complexity, featuring a bulky N-Boc protecting group, a chiral center at the 2-position bearing a phenyl ring, and a ketone functionality, necessitates a sophisticated analytical approach for unambiguous characterization. Mass spectrometry, with its unparalleled sensitivity and structural elucidation capabilities, stands as the premier technique for this purpose.

This guide is structured to provide a holistic understanding, from the foundational principles of ionization to the intricate details of fragmentation, ensuring that the analyst can not only acquire high-quality data but also interpret it with a high degree of confidence. The protocols herein are designed to be self-validating, incorporating best practices to ensure data integrity and reproducibility.

Physicochemical Properties and Their Mass Spectrometric Implications

A molecule's behavior in the mass spectrometer is intrinsically linked to its chemical properties. Understanding these properties is the first step in developing a robust analytical method.

| Property | Value | Implication for Mass Spectrometry |

| Molecular Formula | C₁₇H₂₃NO₃ | Provides the basis for accurate mass determination. |

| Molecular Weight | 293.37 g/mol | The expected mass of the molecular ion. |

| Ionization Potential | Relatively low due to the lone pair on the nitrogen atom. | Facile ionization under both Electron Ionization (EI) and Electrospray Ionization (ESI). |

| Polarity | Moderately polar due to the ketone and carbamate groups. | Amenable to both GC-MS (with appropriate volatility) and LC-MS. |

| Thermal Stability | The N-Boc group is thermally labile. | Care must be taken with GC inlet temperatures to avoid in-source degradation. |

Ionization Techniques: A Deliberate Choice

The choice of ionization technique is a critical experimental parameter that dictates the nature of the resulting mass spectrum. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable, each offering distinct advantages.

Electron Ionization (EI): Unveiling the Fragment Fingerprint

EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This creates a detailed "fingerprint" that is highly specific to the molecule's structure and invaluable for library matching and structural confirmation. The fragmentation of piperidine derivatives under EI is often initiated by ionization of the nitrogen atom, leading to alpha-cleavage.[2]

Electrospray Ionization (ESI): A Gentler Approach for the Intact Molecule

ESI is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) with minimal fragmentation.[2] This is particularly advantageous for confirming the molecular weight of the intact molecule. When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation of the protonated molecule, providing detailed structural information.

Proposed Fragmentation Pathways: A Mechanistic Exploration

The fragmentation of this compound is a complex process governed by the interplay of its functional groups. Below, we propose the major fragmentation pathways under both EI and ESI conditions.

Fragmentation of the N-Boc Group

The tert-butoxycarbonyl (Boc) protecting group is notoriously labile in the mass spectrometer and its fragmentation often dominates the spectrum. The most common fragmentation pathways for the Boc group include:

-

Loss of isobutylene (56 Da): This is a hallmark fragmentation of the Boc group, proceeding through a McLafferty-type rearrangement.

-

Loss of the tert-butyl radical (57 Da): This results in the formation of a carbamic acid radical cation.

-

Loss of carbon dioxide (44 Da) following the loss of the tert-butyl group.

-

Complete loss of the Boc group (101 Da).

Piperidine Ring Fragmentation

The piperidine ring itself can undergo several fragmentation reactions, primarily initiated by the nitrogen atom.[2]

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a dominant pathway in EI-MS.[2] For this compound, this can lead to the loss of the phenyl group or cleavage of the C2-C3 bond.

-

Ring Fission: The piperidine ring can open, leading to a variety of acyclic fragment ions.[2]

Influence of the 2-Phenyl Substituent

The phenyl group at the 2-position significantly influences the fragmentation. Its presence can stabilize adjacent radical cations, directing the fragmentation pathways. Cleavage of the bond between the phenyl group and the piperidine ring can lead to the formation of a stable phenyl cation or a phenyl-containing fragment.

Visualizing the Fragmentation

The following diagrams illustrate the proposed fragmentation pathways for this compound.

Caption: Proposed EI Fragmentation of this compound.

Caption: Proposed ESI-MS/MS Fragmentation of this compound.

Experimental Protocols: A Guide to Robust Analysis

The following protocols are provided as a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and analytical goals.

Protocol 1: GC-MS Analysis

This protocol is suitable for the qualitative and quantitative analysis of this compound, with the caveat of potential thermal degradation of the Boc group.

5.1.1. Sample Preparation

-

Accurately weigh approximately 1 mg of the sample.

-

Dissolve in 1 mL of a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).

-

Vortex to ensure complete dissolution.

-

If necessary, dilute to a final concentration of 10-100 µg/mL.

5.1.2. GC-MS Parameters

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 7890B or equivalent | Standard, reliable platform. |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | General-purpose column suitable for a wide range of analytes. |

| Inlet Temperature | 250 °C (consider lower temperatures to minimize degradation) | Balances volatilization with minimizing thermal breakdown of the Boc group. |

| Injection Volume | 1 µL | Standard injection volume. |

| Split Ratio | 20:1 (adjustable based on concentration) | Prevents column overloading. |

| Carrier Gas | Helium | Inert carrier gas. |

| Flow Rate | 1.0 mL/min | Typical flow rate for this column dimension. |

| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | Provides good separation of the analyte from potential impurities. |

| MS System | Agilent 5977B or equivalent | High-performance single quadrupole mass spectrometer. |

| Ionization Mode | Electron Ionization (EI) | Provides characteristic fragmentation patterns. |

| Ionization Energy | 70 eV | Standard EI energy. |

| Mass Range | m/z 40-400 | Covers the expected mass range of the molecule and its fragments. |

Protocol 2: LC-MS/MS Analysis

This protocol is ideal for the analysis of this compound, as it avoids the potential for thermal degradation and allows for controlled fragmentation experiments.

5.2.1. Sample Preparation

-

Accurately weigh approximately 1 mg of the sample.

-

Dissolve in 1 mL of a suitable solvent compatible with the mobile phase (e.g., methanol, acetonitrile).

-

Vortex to ensure complete dissolution.

-

Filter the sample through a 0.22 µm syringe filter.

-

Dilute to a final concentration of 1-10 µg/mL in the initial mobile phase composition.

5.2.2. LC-MS/MS Parameters

| Parameter | Recommended Setting | Rationale |

| LC System | Waters ACQUITY UPLC or equivalent | High-resolution separation capabilities. |

| Column | C18, 2.1 x 50 mm, 1.7 µm | Standard reversed-phase column for good retention and peak shape. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |

| Gradient | 10-90% B over 5 minutes | A typical gradient for separating moderately polar compounds. |

| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |

| Column Temperature | 40 °C | Improves peak shape and reproducibility. |

| MS System | Sciex Triple Quad 6500+ or equivalent | High-sensitivity tandem mass spectrometer. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen is readily protonated. |

| MRM Transitions | Precursor (m/z 294.2) -> Product 1 (m/z 238.2), Product 2 (m/z 57.1) | Specific transitions for quantification and confirmation. |

| Collision Energy | Optimize for each transition (typically 10-30 eV) | Ensures optimal fragmentation for each product ion. |

Data Interpretation: From Spectrum to Structure

The interpretation of the mass spectrum of this compound requires a systematic approach, integrating knowledge of the expected fragmentation pathways with the acquired data.

Key Diagnostic Ions:

-

m/z 293 (EI) or 294 (ESI): The molecular ion or protonated molecule, respectively. Its presence confirms the molecular weight.

-

m/z 237/238: The result of the loss of isobutylene (56 Da) from the molecular ion/protonated molecule, a strong indicator of the Boc group.

-

m/z 57: The tert-butyl cation, another hallmark of the Boc group.

-

Ions related to the piperidine ring and phenyl group: The presence of ions such as m/z 104/106 can indicate cleavage of the piperidine ring with retention of the phenyl group.

Conclusion: A Framework for Confident Analysis

This in-depth technical guide has provided a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the interplay between the molecule's physicochemical properties, the chosen ionization technique, and the resulting fragmentation pathways, researchers can develop and execute robust analytical methods. The detailed protocols and mechanistic insights presented herein are intended to empower scientists in drug development and related fields to achieve accurate and reliable characterization of this important synthetic intermediate.

References

The Architectural Blueprint of Bioactivity: A Technical Guide to the Crystal Structure of 2-Phenyl-4-Piperidinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-phenyl-4-piperidinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds, including potent analgesics, anti-inflammatory, anticancer, and antimicrobial agents.[1][2] The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional architecture. Understanding the crystal structure of these derivatives provides invaluable insights into their conformational preferences, intermolecular interactions, and ultimately, their pharmacodynamic and pharmacokinetic profiles. This guide offers an in-depth exploration of the synthesis, crystal structure, and conformational analysis of 2-phenyl-4-piperidinone derivatives, providing a technical framework for researchers in drug design and development.

Synthesis: Forging the Piperidinone Core

The classical and most prevalent method for synthesizing 2,6-diaryl-4-piperidones is the Mannich condensation reaction.[2] This one-pot, three-component reaction involves an aromatic aldehyde, an amine, and a ketone with at least one α-hydrogen. For 2-phenyl-4-piperidinone derivatives, this typically involves the reaction of a substituted benzaldehyde, ammonia or a primary amine, and an acetone derivative.

Experimental Protocol: Mannich Condensation for 2,6-Diphenyl-4-Piperidone

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve substituted benzaldehyde (2 equivalents), ethyl methyl ketone (1 equivalent), and ammonium acetate (1.2 equivalents) in absolute ethanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the volume of the solvent can be reduced under reduced pressure.

-

Purification and Crystallization: Filter the crude product and wash with cold ethanol. Recrystallization from absolute ethanol is a common method to obtain high-purity crystals suitable for X-ray diffraction studies.[2] The slow evaporation of the solvent is also a widely used technique for growing single crystals.[2]

Caption: General workflow for the synthesis of 2-phenyl-4-piperidinone derivatives via Mannich condensation.

Conformational Landscape of the Piperidinone Ring

The six-membered piperidinone ring is not planar and can adopt several conformations, with the chair, boat, and twist-boat forms being the most significant. The preferred conformation is dictated by the nature and orientation of the substituents on the ring, which in turn influences the molecule's biological activity.

-

Chair Conformation: This is generally the most stable conformation for 2-phenyl-4-piperidinone derivatives, minimizing steric strain.[1][2][3] In this conformation, substituents can occupy either axial or equatorial positions. The bulky phenyl groups at the 2- and 6-positions predominantly adopt equatorial orientations to alleviate steric hindrance.[2]

-

Boat and Twist-Boat Conformations: While less common, boat and twist-boat conformations can be adopted, particularly in derivatives with bulky N-substituents or specific substitution patterns that introduce significant steric strain in the chair form.[2] For instance, the presence of an N-acryloyl group has been reported to induce a twist-boat conformation.[2]

The conformational flexibility is also influenced by the hybridization state of the carbon atoms in the ring. A Csp3 hybridized carbon alpha to the nitrogen atom favors the chair conformer, whereas a Csp2 hybridization can distort the ring towards a half-chair conformation.[1]

References

An In-Depth Technical Guide to the Physical Characteristics of 1-Boc-2-phenyl-4-piperidinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-2-phenyl-4-piperidinone, a notable heterocyclic ketone, serves as a critical intermediate in the synthesis of a variety of pharmacologically active molecules. Its structural amalgam of a piperidinone core, a phenyl substituent, and a tert-butyloxycarbonyl (Boc) protecting group makes it a versatile scaffold in medicinal chemistry. The Boc group, in particular, offers a strategic advantage by reversibly masking the secondary amine, thereby facilitating regioselective modifications at other positions of the piperidine ring. A comprehensive understanding of the physical and chemical characteristics of this compound is paramount for its effective utilization in synthetic endeavors, ensuring the purity, consistency, and optimal yield of downstream products. This technical guide provides a detailed exploration of the core physical properties of this compound, alongside validated analytical methodologies for its characterization, aimed at empowering researchers in their drug discovery and development pursuits.

Core Physical and Chemical Properties

A thorough characterization of the physical properties of this compound is fundamental for its handling, storage, and application in synthetic protocols. The following table summarizes its key physical and chemical data.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₃NO₃ | [1] |

| Molecular Weight | 293.37 g/mol | [1] |

| Appearance | Colorless or light yellow crystal or crystal powder | [1] |

| Melting Point | 60-64 °C | [1] |

| Boiling Point | 402.9 °C | [1] |

| Solubility | Soluble in polar organic solvents such as ethanol, dimethylformamide (DMF), and dichloromethane. | [1] |

| Stability | Stable under normal conditions. Avoid contact with strong oxidants and strong acids. | [1] |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound. Herein, we provide a detailed overview of its characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of this compound, revealing the chemical environment of each proton and carbon atom.

¹H-NMR (500 MHz, CDCl₃):

-

δ 7.21 (t, J = 7.4 Hz, 2H): A triplet corresponding to two protons on the phenyl ring.

-

δ 7.16 – 7.10 (m, 3H): A multiplet integrating to three protons, also on the phenyl ring.

-

δ 3.91 (br s, 1H): A broad singlet attributed to the proton at the C2 position of the piperidine ring.

-

δ 3.26 (br s, 2H): A broad singlet corresponding to two protons of the piperidine ring.

-

δ 3.03 (d, J = 12.9 Hz, 1H): A doublet representing one of the axial protons on the piperidine ring.

-

δ 2.47 (dd, J = 13.0, 9.5 Hz, 1H): A doublet of doublets corresponding to another proton on the piperidine ring.

-

δ 1.75 – 1.59 (m, 4H): A multiplet integrating to four protons, likely from the remaining piperidine ring protons.

-

δ 1.44 (s, 9H): A sharp singlet characteristic of the nine equivalent protons of the tert-butyl group of the Boc protecting group.

¹³C-NMR (126 MHz, CDCl₃):

-

δ 154.7: Carbonyl carbon of the Boc group.

-

δ 139.4: Quaternary carbon of the phenyl ring attached to the piperidine.

-

δ 129.6, 128.5, 126.3: Carbons of the phenyl ring.

-

δ 79.3: Quaternary carbon of the Boc group.

-

δ 58.9: Carbon at the C2 position of the piperidine ring.

-

δ 46.6, 40.4: Carbons of the piperidine ring.

-

δ 29.5, 28.8, 23.1: Carbons of the piperidine ring and the methyl groups of the Boc group.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in this compound.

IR (film): νₘₐₓ

-

3027 cm⁻¹: C-H stretching of the aromatic ring.

-

2973 cm⁻¹: C-H stretching of the aliphatic parts of the molecule.

-

1690 cm⁻¹: A strong absorption band characteristic of the C=O stretching of the ketone in the piperidine ring.

-

1604, 1497, 1454 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

1365 cm⁻¹: Characteristic absorption for the t-butyl group.

-

1170 cm⁻¹: C-N stretching vibration.

Analytical Methodologies

To ensure the quality and purity of this compound, robust analytical methods are essential. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are adapted from established methods for structurally similar compounds and are expected to provide excellent resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

This Reverse-Phase HPLC (RP-HPLC) method is designed for the purity assessment and quantification of this compound.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is recommended for optimal separation.

-

Solvent A: 0.1% Formic acid in Water

-

Solvent B: 0.1% Formic acid in Acetonitrile

-

-

Gradient Program:

-

Start with 95% A / 5% B.

-

Linearly increase to 100% B over 15 minutes.

-

Hold at 100% B for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Causality Behind Experimental Choices: The C18 column is chosen for its excellent retention and separation of moderately polar to nonpolar compounds like this compound. The gradient elution with an acidified water/acetonitrile mobile phase ensures good peak shape and resolution from potential impurities. Formic acid is added to suppress the ionization of any residual free amines and improve peak symmetry.

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. This method is suitable for the analysis of this compound and potential volatile impurities.

Experimental Protocol:

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector: Split/splitless injector in split mode (e.g., 50:1 split ratio).

-

Injector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 2 minutes.

-

Ramp at 15 °C/min to 300 °C.

-

Hold at 300 °C for 10 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Causality Behind Experimental Choices: The non-polar column is well-suited for the separation of the relatively non-polar this compound. The temperature program is designed to ensure the elution of the target compound as a sharp peak while also allowing for the separation of any more or less volatile impurities. Electron ionization at 70 eV will produce a reproducible fragmentation pattern, which is crucial for library matching and structural confirmation.

Caption: GC-MS analysis workflow for this compound.

Conclusion

This technical guide has provided a comprehensive overview of the essential physical and chemical characteristics of this compound. The presented data, including its core physical properties and detailed spectroscopic information, serves as a foundational resource for researchers. Furthermore, the outlined HPLC and GC-MS methodologies, grounded in established analytical principles for related structures, offer robust protocols for purity assessment and quality control. By leveraging this in-depth technical information, scientists and drug development professionals can confidently and efficiently utilize this compound in their synthetic pathways, ultimately contributing to the advancement of pharmaceutical research.

References

The Solubility Profile of 1-Boc-2-phenyl-4-piperidinone: A Technical Guide for Pharmaceutical Development

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Boc-2-phenyl-4-piperidinone, a key intermediate in the synthesis of various pharmaceutical agents. Understanding the solubility of this compound in different organic solvents is critical for its purification, reaction optimization, and formulation development. This document synthesizes available qualitative solubility data, draws insights from structurally related compounds, and provides a framework for researchers to determine precise solubility parameters. A detailed experimental protocol for solubility determination is also presented, ensuring a self-validating system for process development.

Introduction: The Strategic Importance of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The piperidine scaffold is a common motif in a wide array of biologically active molecules, and the specific substitution pattern of this intermediate makes it a versatile building block for complex drug candidates.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled synthetic transformations, while the phenyl group and the ketone functionality provide sites for further molecular elaboration.

The efficiency of synthetic steps involving this compound, as well as its purification via crystallization, is highly dependent on its solubility in various organic solvents. A thorough understanding of its solubility profile is therefore not merely academic but a prerequisite for robust and scalable pharmaceutical manufacturing processes.

Molecular Structure and its Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The structure of this compound features several key functional groups that govern its solubility:

-

Piperidinone Ring: The core heterocyclic ring contains a polar ketone group (C=O) and a tertiary amine protected as a carbamate. The ketone can act as a hydrogen bond acceptor.

-

Boc Protecting Group: The bulky tert-butyl group is nonpolar and contributes to the lipophilicity of the molecule. The carbamate linkage introduces some polarity.

-

Phenyl Group: The aromatic phenyl ring is nonpolar and hydrophobic, favoring solubility in solvents that can engage in van der Waals interactions.

The overall "like dissolves like" principle suggests that this compound will exhibit good solubility in solvents of intermediate to high polarity that can interact with its polar functionalities, while also accommodating its nonpolar regions.[2]

Qualitative and Inferred Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in the public domain, a robust qualitative and inferred solubility profile can be constructed from available information and data on analogous compounds.

General Observations:

-

This compound is described as a white to off-white solid.[3]

-

It is generally soluble in polar organic solvents.[4]

Inference from Structurally Related Compounds:

To provide a more detailed understanding, we can examine the solubility of structurally similar piperidinone derivatives:

-

N-Boc-4-piperidone: This compound, lacking the phenyl group at the 2-position, is soluble in dimethyl sulfoxide (DMSO) and ethanol at concentrations of at least 10 mg/mL.[5] It is sparingly soluble in aqueous solutions like PBS (pH 7.2).[5]

-

1-Phenethyl-4-piperidone: This analog, which has a phenethyl group on the nitrogen instead of a Boc group, is reported to be soluble in ethanol.[6][7]

Based on these observations, a predicted solubility profile for this compound is presented in Table 1.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solvent can act as a hydrogen bond donor to the ketone and carbamate oxygens of the solute. Ethanol is a commonly used solvent for the recrystallization of piperidin-4-one derivatives.[1] |

| Polar Aprotic | Dichloromethane (DCM), Dimethylformamide (DMF), Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | High to Moderate | These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule. Dichloromethane and DMF are explicitly mentioned as effective solvents.[4] Acetone, with its ketone group, is expected to be a good solvent. |

| Nonpolar | Toluene, Hexane, Heptane | Low to Insoluble | The overall polarity of the molecule, due to the ketone and carbamate groups, is likely too high for significant solubility in nonpolar solvents. The phenyl group may provide some affinity for toluene. |

Experimental Protocol for Quantitative Solubility Determination

To establish a robust and reproducible process, it is imperative for researchers to determine the quantitative solubility of this compound in their specific solvent systems. The following is a detailed, self-validating protocol based on the isothermal shake-flask method.

Materials and Equipment:

-

This compound (of known purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature orbital shaker

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of scintillation vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Pipette a precise volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate. A preliminary kinetic study can be performed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to remain undisturbed at the constant temperature for at least 4 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Gravimetric or Chromatographic Analysis:

-

Gravimetric Method:

-

Accurately weigh the vial containing the filtered supernatant.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

-

Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved solid.

-

Calculate the solubility in g/100 mL or mg/mL.

-

-

Chromatographic Method (HPLC/GC):

-

Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.

-

Analyze the calibration standards to generate a calibration curve.

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

-

Data Reporting:

-

Report the solubility as an average of at least three independent measurements, along with the standard deviation.

-

Clearly state the temperature at which the solubility was determined.

-

Visualizing Solubility Concepts and Workflows

Diagram 1: Factors Influencing Solubility

Caption: Interplay of solute, solvent, and system properties determining solubility.

Diagram 2: Experimental Workflow for Solubility Determination

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions for handling piperidinone derivatives should be observed. Related compounds are known to cause skin and eye irritation.[8] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Conclusion

This compound demonstrates favorable solubility in a range of polar organic solvents, particularly polar protic solvents like ethanol and polar aprotic solvents such as dichloromethane and dimethylformamide.[4] This solubility profile is consistent with its molecular structure, which contains both polar and nonpolar moieties. For process optimization and regulatory submissions, it is crucial to move beyond qualitative descriptions and determine precise quantitative solubility data. The experimental protocol provided in this guide offers a robust framework for generating this critical data, enabling researchers and drug development professionals to make informed decisions in the synthesis, purification, and formulation of pharmaceuticals derived from this important intermediate.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. reddit.com [reddit.com]

- 4. chembk.com [chembk.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 1-Phenethyl-4-piperidone|lookchem [lookchem.com]

- 7. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Role of 1-Boc-2-phenyl-4-piperidinone in Modern Synthesis

An In-depth Technical Guide to the Stability and Storage of 1-Boc-2-phenyl-4-piperidinone

This compound is a heterocyclic building block of significant interest in pharmaceutical and medicinal chemistry.[1][2] Its structure, featuring a piperidone core, a phenyl group at the 2-position, and a nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group, makes it a versatile intermediate for synthesizing complex, biologically active molecules.[1] The piperidine moiety is a common scaffold in numerous marketed drugs, and the strategic placement of the phenyl and ketone functionalities allows for a wide array of subsequent chemical transformations.[2][3]

The Boc protecting group is fundamental to this compound's utility. It effectively "masks" the reactivity of the piperidine nitrogen, preventing unwanted side reactions and allowing for selective modifications elsewhere on the molecule.[4] However, the very nature of the Boc group—designed for eventual removal—dictates the compound's stability profile. Understanding the conditions under which this compound remains stable or degrades is paramount for researchers to ensure the integrity of their starting materials, the reproducibility of their synthetic protocols, and the purity of their final products.

This guide provides a comprehensive technical overview of the stability and optimal storage conditions for this compound, grounded in the principles of physical organic chemistry and supported by established laboratory practices.

Section 1: Physicochemical Profile

A foundational understanding of a compound's physical properties is essential before delving into its chemical stability. These properties influence its handling, dissolution, and formulation.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₁NO₃ | [1] |

| Molecular Weight | 275.34 g/mol | [1][5] |

| Appearance | White to off-white or light yellow crystalline powder | [1][5][6] |

| Melting Point | 60-64 °C | [6] |

| Boiling Point | ~402.9 °C at 760 mmHg | [5][6] |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMF, dichloromethane) | [1][6] |

Note: Physical properties can vary slightly between suppliers and based on purity.

Section 2: Core Chemical Stability Principles

The chemical stability of this compound is primarily governed by the lability of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is a carbamate that is famously robust under basic and nucleophilic conditions but is susceptible to cleavage under acidic or high-temperature conditions.[7][8]

Acid Lability: The Primary Degradation Pathway

The most significant vulnerability of this compound is its sensitivity to acid. The Boc group is designed to be removed under mild acidic conditions.[7] The degradation mechanism involves protonation of the carbamate's carbonyl oxygen, which initiates the collapse of the carbamate structure. This process results in the loss of a stable tert-butyl cation, which typically forms isobutylene, and a transient carbamic acid intermediate that rapidly decarboxylates to release carbon dioxide and the free secondary amine, 2-phenyl-4-piperidinone.[7][9]

Common reagents that can initiate this degradation include strong mineral acids (e.g., HCl), and strong organic acids like trifluoroacetic acid (TFA).[7][10] Even contact with acidic surfaces or impurities can catalyze this process over time. Therefore, avoiding contact with strong acids is the most critical factor in maintaining the compound's integrity.[6][11]

Caption: Primary acid-catalyzed degradation pathway.

Thermal Stability

While generally stable at ambient temperatures, the Boc group can also be cleaved thermally without any catalyst.[9] This thermolytic deprotection typically requires elevated temperatures, often well above 100 °C, and proceeds through a similar fragmentation mechanism to yield the deprotected amine, isobutylene, and CO₂.[9][12] Recent studies in continuous flow chemistry have explored temperatures ranging from 150 °C to 240 °C for efficient thermal deprotection.[10][13]

For long-term storage, while high heat is a concern, the compound is generally considered stable under recommended storage conditions.[11] However, exposure to localized high heat (e.g., drying in a high-temperature oven) should be avoided to prevent degradation.

Oxidative and Photolytic Stability

The molecule should be protected from strong oxidizing agents, as these are listed as incompatible materials in safety data sheets.[6][11] The piperidine ring and phenyl group could be susceptible to oxidation under harsh conditions.

Regarding photostability, compounds with chromophores like the phenyl group and the ketone carbonyl can absorb UV radiation.[14] While specific photostability studies on this compound are not widely published, the general best practice for complex organic molecules is to protect them from light to prevent potential photodegradation.[14][15] The ICH Q1B guidelines provide a framework for such testing.[15]

Section 3: Recommended Storage and Handling Protocols

To ensure the long-term integrity and purity of this compound, adherence to strict storage and handling protocols is essential. These recommendations are synthesized from material safety data sheets and general chemical best practices.

Optimal Storage Conditions:

-

Temperature: Store in a cool place. Refrigeration at 2-8°C is often recommended for long-term storage to minimize any potential for slow thermal degradation and to inhibit other chemical reactions.[5]

-

Atmosphere: Keep the container tightly closed in a dry and well-ventilated place .[11][16] Moisture can be detrimental, and a dry, inert atmosphere (e.g., argon or nitrogen) is ideal, though not always required for routine short-term storage.

-